molecular formula C13H18FN B1308568 4-[2-(2-Fluorophenyl)ethyl]piperidine CAS No. 614731-85-0

4-[2-(2-Fluorophenyl)ethyl]piperidine

Cat. No.: B1308568
CAS No.: 614731-85-0
M. Wt: 207.29 g/mol
InChI Key: JIRKOHSBZDIZRK-UHFFFAOYSA-N
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Description

4-[2-(2-Fluorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H18FN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group attached to the piperidine ring

Scientific Research Applications

4-[2-(2-Fluorophenyl)ethyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “4-[2-(2-Fluorophenyl)ethyl]piperidine” is an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Fluorophenyl)ethyl]piperidine typically involves the reaction of 2-fluorophenylethylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the fluorophenyl group and the piperidine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(2-Fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Fluorophenyl)ethyl]piperidine: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    2-Fluorophenylethylamine: Lacks the piperidine ring but contains the fluorophenyl group.

    Piperidine: The parent compound without the fluorophenyl group.

Uniqueness

4-[2-(2-Fluorophenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[2-(2-fluorophenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,11,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKOHSBZDIZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402128
Record name 4-[2-(2-fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-85-0
Record name 4-[2-(2-fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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